molecular formula C5H3F3N2 B2525156 3-(Trifluoromethyl)pyridazine CAS No. 132537-43-0

3-(Trifluoromethyl)pyridazine

Cat. No. B2525156
CAS RN: 132537-43-0
M. Wt: 148.088
InChI Key: VVQHIHPZHJQYEY-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)pyridazine is a compound that contains an anionically activatable trifluoromethyl group . It has the empirical formula C5H3F3N2 and a molecular weight of 148.09 .


Synthesis Analysis

The synthesis of 3-(Trifluoromethyl)pyridazine derivatives involves various methods, including the condensation of trifluoromethyl-β-diketones with hydrazines . An efficient intramolecular cycloaddition strategy has also been developed for the synthesis of trifluoromethyl-substituted 3H-pyrazoles .


Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethyl)pyridazine has been studied using various techniques, including vibrational spectra and normal coordinate analysis . The compound’s structure has also been confirmed by single crystal X-ray diffraction technique .


Chemical Reactions Analysis

The chemical reactions involving 3-(Trifluoromethyl)pyridazine have been studied extensively. For instance, the first synthesis of novel fused pyridazines has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step .


Physical And Chemical Properties Analysis

3-(Trifluoromethyl)pyridazine is a solid with a molecular weight of 147.10 g/mol . Its unique physicochemical properties are thought to be derived from the combination of the unique properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Scientific Research Applications

Medicinal Chemistry Applications

    c-Met Inhibition: Compounds containing this heterocyclic nucleus have shown promising mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition. For instance, the clinical candidate Savolitinib incorporates a similar substructure .

    GABA A Modulation: Certain derivatives of 3-(Trifluoromethyl)pyridazine exhibit allosteric modulating activity on GABA A receptors . These compounds may have implications in neurological disorders.

Polymers for Solar Cells

In the field of materials science, 3-(Trifluoromethyl)pyridazine -containing structures have been incorporated into polymers for use in solar cells . Their electronic properties contribute to efficient energy conversion.

BACE-1 Inhibition

Some derivatives have demonstrated inhibition of β-secretase 1 (BACE-1), an enzyme implicated in Alzheimer’s disease . This highlights their potential in drug discovery.

Antitumor and Antifungal Activity

While the antibacterial activity is negligible, certain 3-(Trifluoromethyl)pyridazine compounds exhibit significant antitumor and moderate antifungal activity .

For more in-depth information, you can refer to the research articles cited above . If you have any further questions or need additional details, feel free to ask!

Mechanism of Action

Safety and Hazards

3-(Trifluoromethyl)pyridazine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, and if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research on 3-(Trifluoromethyl)pyridazine involve the discovery of novel applications of this compound. It is expected that many novel applications of 3-(Trifluoromethyl)pyridazine will be discovered in the future . The development of fluorinated organic chemicals, including 3-(Trifluoromethyl)pyridazine, is becoming an increasingly important research topic .

properties

IUPAC Name

3-(trifluoromethyl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2/c6-5(7,8)4-2-1-3-9-10-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQHIHPZHJQYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)pyridazine

CAS RN

132537-43-0
Record name 132537-43-0
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